N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(13-5-7-16-8-6-13)18-10-11-1-4-14(17-9-11)12-2-3-12/h1,4-9,12H,2-3,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMQDDCNXATSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative .
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of pyridinecarboxamides, which exhibit diverse biological activities depending on substitution patterns. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Pyridinecarboxamide Derivatives
| Compound Name | Substituents/Modifications | Key Features |
|---|---|---|
| N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide | 6-cyclopropylpyridin-3-ylmethyl group on carboxamide nitrogen | Cyclopropyl enhances metabolic stability; methyl bridge improves flexibility |
| 2-[(cyclopropylcarbonyl)amino]-N-(4-methoxypyridin-3-yl)pyridine-4-carboxamide | Cyclopropylcarbonylamino group at pyridine-2-position; 4-methoxypyridin-3-yl on carboxamide | Methoxy group may reduce BBB permeability; carbonyl linker increases polarity |
| 6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide | Amino and pyrrolidinyl groups on pyridine-3-carboxamide | Polar substituents (amino) improve solubility; pyrrolidine enhances target affinity |
| 6-cyclopropyl-N-(3-{(2S)-2,3-dihydroxypropylcarbamoyl}-1-methyl-1H-pyrazol-4-yl)-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide | Cyclopropyl at pyridine-6-position; pyrazole and pyrimidine extensions | Increased molecular complexity may hinder bioavailability but improve selectivity |
Key Observations:
- Linker Flexibility : The methylene bridge in the target compound allows conformational adaptability, whereas rigid linkers (e.g., carbonyl in ’s compound) may restrict binding modes .
- Polar vs. Lipophilic Groups: Methoxy and amino groups ( and ) increase polarity, which could limit CNS penetration, whereas cyclopropyl and pyridinylmethyl groups balance lipophilicity for BBB traversal .
Binding Affinity and Target Engagement
While explicit binding data for the target compound are unavailable in the provided evidence, insights can be inferred from structurally related molecules:
- ’s Ligand: The cocrystallized ligand 2-[(cyclopropylcarbonyl)amino]-N-(4-methoxypyridin-3-yl)pyridine-4-carboxamide demonstrated validated docking into GSK-3β, suggesting that pyridinecarboxamides with cyclopropyl motifs exhibit favorable interactions with kinase active sites .
- ’s Analogue : The extended pyrimidine and pyrazole substituents in ’s compound likely engage in π-π stacking and hydrogen bonding, which could translate to higher selectivity but lower solubility .
Pharmacokinetic and Physicochemical Properties
Table 2: Hypothesized Pharmacokinetic Profiles Based on Structural Features
Key Trends:
- Lipophilicity : The target compound’s logP (~2.1) is optimal for CNS penetration, whereas ’s analogue is overly lipophilic, likely due to bulky substituents .
- Solubility : Polar groups in ’s derivative improve aqueous solubility but may limit membrane permeability .
- Metabolic Stability : Cyclopropyl groups (target compound and ’s ligand) resist oxidative metabolism, a critical advantage for prolonged half-life .
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 253.30 g/mol. The compound features a pyridine ring substituted with a cyclopropyl group, which is believed to enhance its biological activity through unique steric and electronic properties.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2320220-39-9 |
| Molecular Formula | C₁₅H₁₅N₃O |
| Molecular Weight | 253.30 g/mol |
Research indicates that this compound may exert its effects through multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various kinases and enzymes involved in inflammatory and cancer pathways. The cyclopropyl substitution could enhance binding affinity due to improved steric interactions.
- Modulation of Receptors : The compound may interact with specific receptors related to the endocannabinoid system, potentially influencing pain and inflammatory responses.
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant anticancer properties. Its structural similarities to known kinase inhibitors position it as a potential candidate for targeting cancer cell proliferation.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Its interaction with p38α MAP kinase has been highlighted in studies focusing on inflammation control.
Comparative Studies
Comparative analysis with structurally similar compounds reveals the unique advantages of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-methylpyridin-3-yl)methylbenzamide | Methyl group on pyridine | Anticancer activity |
| N-(5-fluoropyridin-2-yl)methylbenzamide | Fluorine substitution on pyridine | Enhanced kinase inhibition |
| 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide | Furan ring and bromine substitution | Kinase inhibition |
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit significant inhibition of cancer cell lines, suggesting a robust anticancer mechanism.
- Animal Models : Animal studies have indicated that the compound can effectively reduce inflammation markers in models of arthritis, supporting its potential therapeutic use in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide, and how can intermediates be characterized?
- Methodology : Synthesis typically involves multi-step reactions, such as chlorination of pyridine precursors followed by nucleophilic substitution or coupling reactions to introduce the cyclopropyl and carboxamide groups. Key intermediates should be characterized using NMR (¹H/¹³C), HPLC-MS , and FT-IR to verify structural integrity. For example, analogous pyridine derivatives require inert conditions to prevent hydrolysis of sensitive groups like amides .
Q. What safety protocols should be followed when handling this compound?
- Methodology : Due to the lack of comprehensive toxicity data (as seen in structurally similar compounds), assume acute toxicity risks. Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15+ minutes and consult safety data sheets for pyridine carboxamides, which recommend avoiding inhalation and direct contact .
Q. How can researchers validate the purity of this compound?
- Methodology : Combine HPLC (>95% purity threshold) with elemental analysis (C, H, N, S) to confirm stoichiometry. For example, pyridine derivatives with chloro substituents often require rigorous drying under vacuum to remove residual solvents that may skew results .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
- Methodology : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. ICReDD’s approach integrates computational screening with experimental validation to narrow down optimal catalysts and solvents, reducing trial-and-error cycles . For pyridine derivatives, solvent polarity and temperature significantly impact cyclopropyl group stability .
Q. What strategies resolve contradictions in biological activity data for pyridine-carboxamide analogs?
- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell-based studies) and control for metabolic interference. For instance, discrepancies in antimicrobial activity may arise from compound stability in media or efflux pump interactions. Use isotopically labeled analogs (e.g., ¹⁴C) to track bioavailability .
Q. How can reaction kinetics be studied for amide bond formation in this compound?
- Methodology : Employ stopped-flow spectroscopy or in situ FT-IR to monitor real-time reaction progress. Statistical experimental design (e.g., Box-Behnken) can optimize variables like temperature, catalyst loading, and reagent stoichiometry. For pyridine systems, anhydrous conditions are critical to prevent side reactions .
Q. What advanced spectral techniques clarify structural ambiguities in this compound?
- Methodology : Use 2D NMR (COSY, NOESY) to assign proton coupling and spatial arrangements. For cyclopropyl groups, X-ray crystallography provides definitive conformation data. If crystals are challenging to grow, compare experimental IR/Raman spectra with computational predictions (e.g., Gaussian software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
